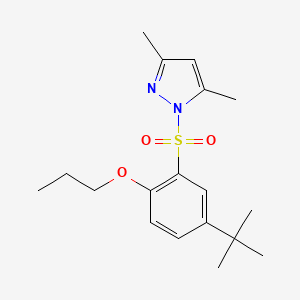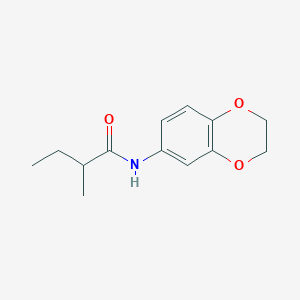
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbutanamide, commonly referred to as MDB or MDBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDB is a member of the cathinone family and shares structural similarities with other psychoactive substances.
Mecanismo De Acción
MDB acts as a monoamine transporter inhibitor, specifically targeting the reuptake of dopamine, serotonin, and norepinephrine. This mechanism of action is similar to that of other psychoactive substances, such as cocaine and amphetamines.
Biochemical and Physiological Effects
MDB has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, resulting in a euphoric and stimulating effect. This increase in monoamine levels is also responsible for the potential therapeutic effects of MDB in the treatment of depression, anxiety, and addiction. However, the long-term effects of MDB on the brain and other physiological systems are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDB has several advantages for lab experiments, including its high solubility in water and ethanol, as well as its ability to cross the blood-brain barrier. However, the potential psychoactive effects of MDB may pose a limitation for some experiments, as it may be difficult to separate the effects of the compound from those of other psychoactive substances.
Direcciones Futuras
There are several potential future directions for MDB research. One area of interest is the development of new therapeutic applications for MDB, particularly in the treatment of chronic pain and inflammation. Another area of interest is the investigation of the long-term effects of MDB on the brain and other physiological systems. Additionally, further research is needed to fully understand the mechanism of action of MDB and its potential interactions with other psychoactive substances.
Métodos De Síntesis
MDB can be synthesized through a multistep process that involves the reaction of 3,4-methylenedioxyphenylacetone with 2-methylbutylamine. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
MDB has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Research has also suggested that MDB may have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(2)13(15)14-10-4-5-11-12(8-10)17-7-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGFCRKWFOEFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
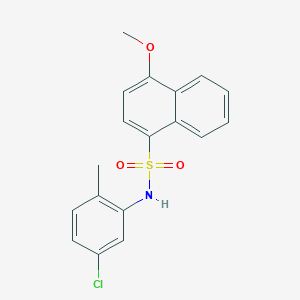
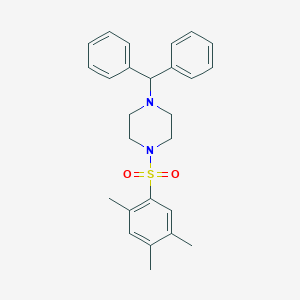
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
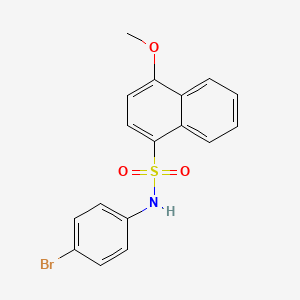
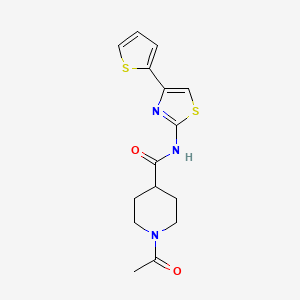
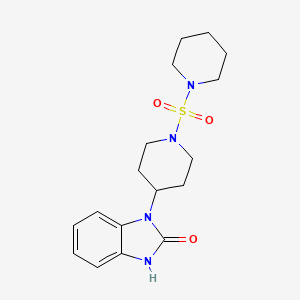
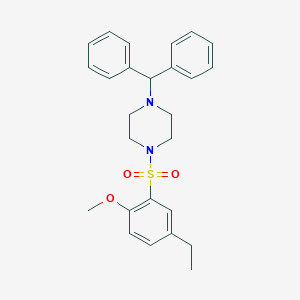
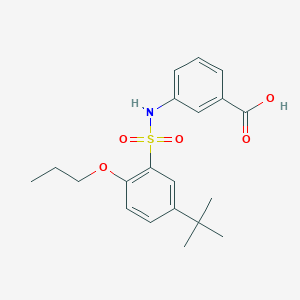
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
